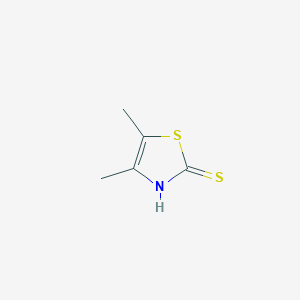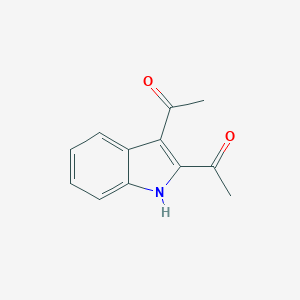
4,5-Diméthylthiazole-2-thiol
Vue d'ensemble
Description
“4,5-Dimethylthiazole-2-thiol” is a chemical compound with the molecular formula C5H7NS2. It has an average mass of 145.246 Da and a mono-isotopic mass of 145.001984 Da .
Synthesis Analysis
There are several methods for synthesizing thiazole derivatives. For instance, one method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . Another method involves the synthesis of isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) as acetylcholinesterase (AChE) inhibitors .
Molecular Structure Analysis
The molecular structure of “4,5-Dimethylthiazole-2-thiol” includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .
Chemical Reactions Analysis
Thiazole derivatives have been shown to have extensive biological activities against different types of diseases . The formation of such derivatives proceeded via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines .
Physical And Chemical Properties Analysis
“4,5-Dimethylthiazole-2-thiol” has a density of 1.2±0.1 g/cm3, a boiling point of 236.3±43.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 45.4±3.0 kJ/mol and a flash point of 96.7±28.2 °C .
Applications De Recherche Scientifique
Essais de cytotoxicité
Le composé est utilisé dans le test MTT (3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium bromure), un test colorimétrique pour évaluer l'activité métabolique cellulaire . Ce test est un outil standard en biologie cellulaire et une méthode non radioactive à haut débit utilisée pour étudier la prolifération cellulaire. Le test MTT est très sensible et a été miniaturisé pour une utilisation comme test de criblage à haut débit .
Mesure de la viabilité et de l'activité cellulaires
Le test MTT, qui utilise le 4,5-diméthylthiazole-2-thiol, est souvent utilisé pour mesurer l'activité cellulaire comme indicateur de dommages cellulaires ou de cytotoxicité . La quantité de formazan produite par cellule pendant un temps donné dépend de l'activité métabolique de cette cellule ; les lymphocytes activés génèrent jusqu'à dix fois plus de formazan que les cellules au repos .
Criblage de médicaments
Le test MTT est utilisé dans le criblage préclinique de nouveaux composés thérapeutiques ayant un potentiel oxido-réducteur . Il aide à déterminer les concentrations IC50 des inhibiteurs de la glycolyse .
Tests d'interférence
Le test MTT, qui utilise le this compound, est utilisé pour tester l'interférence de différents composés, y compris l'inhibiteur de la glycolyse 3-bromopyruvate, avec la conversion du colorant en cristaux de formazan colorés .
Synthèse des thiazolothiazoles
Le this compound peut être utilisé dans la synthèse des thiazolo[4,5-d]thiazoles et des thiazolo[5,4-d]thiazoles . Ces composés ont diverses applications en chimie médicinale et en découverte de médicaments .
Recherche biochimique
<a data-citationid="f3d4921d-3c71-2348-ec90-c6ac33877995-32-group" h="ID=SERP,5015.1" href="https://link.springer.com/protocol/10.1
Mécanisme D'action
Target of Action
4,5-Dimethylthiazole-2-thiol, like other thiazole derivatives, has been found to exhibit a wide range of biological activities . . Thiazoles in general have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets of these actions vary widely and are often dependent on the specific structure of the thiazole derivative.
Mode of Action
For example, they can act as inhibitors, agonists, or antagonists of various enzymes and receptors . The specific mode of action is often dependent on the structure of the thiazole derivative and its specific target.
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and various signaling pathways . The specific pathways affected are often dependent on the structure of the thiazole derivative and its specific target.
Pharmacokinetics
For example, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes . The specific pharmacokinetic properties are often dependent on the structure of the thiazole derivative.
Result of Action
For example, they can affect the function of various enzymes and receptors, alter the expression of various genes, and affect various cellular processes . The specific effects are often dependent on the structure of the thiazole derivative and its specific target.
Action Environment
The action of 4,5-Dimethylthiazole-2-thiol, like other thiazoles, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and various physical factors . .
Orientations Futures
Thiazole derivatives have shown potential in various areas of research, particularly in the development of new drugs . For instance, isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) were designed as acetylcholinesterase (AChE) inhibitors . These compounds showed promising results, indicating that they warrant further investigation as multitarget-directed ligands for AChE inhibition .
Analyse Biochimique
Biochemical Properties
Thiazoles, the class of compounds to which 4,5-Dimethylthiazole-2-thiol belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazoles can undergo various reactions due to their aromaticity, including donor-acceptor, nucleophilic, and oxidation reactions . These reactions can influence the activity of biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
4,5-dimethyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBRTFQIYIHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201722 | |
| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5351-51-9 | |
| Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5351-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl methyl[6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]carbamate](/img/structure/B372183.png)

![5-[(2,2-dimethoxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372187.png)

![9lambda6,18lambda6-Dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)



![Hexahydrothieno[3',4':3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide](/img/structure/B372201.png)
![[1-Phenyl-2-(phenylsulfonyl)vinyl]benzene](/img/structure/B372202.png)
![1-Chloro-2-[(4-chlorophenyl)sulfonyl]indane](/img/structure/B372203.png)

![ethyl 1,1,2,2-tetramethyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372209.png)
![allyl 1-(acetyloxy)-1-methyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372210.png)